N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA
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Overview
Description
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique structure that combines a pyrrole ring with dimethylphenyl and methoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of aromatic amines with α,β-unsaturated acids, esters, or nitriles. Acidic or basic catalysts are often required to facilitate these reactions . One common method involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, yielding the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiourea compound.
Scientific Research Applications
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-α-METHYL-β-ALANINES: These compounds share a similar aromatic amine structure and are used in the synthesis of various heterocyclic systems.
N-(4-METHOXYPHENYL)THIOUREA: This compound shares the thiourea functional group and is used in similar applications.
Uniqueness
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is unique due to its combination of a pyrrole ring with dimethylphenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
(1E)-1-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-6-4-7-18(15(14)2)23-13-5-8-19(23)22-20(25)21-16-9-11-17(24-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,21,25)/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCRJCIPIBRABY-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2=NC(=S)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N\2CCC/C2=N\C(=S)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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